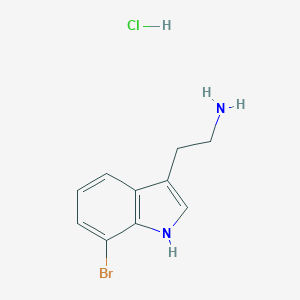

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride

Übersicht

Beschreibung

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12BrClN2 It is a derivative of indole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride typically involves the bromination of indole derivatives followed by amination. One common method includes the bromination of 1H-indole-3-ethanamine using bromine in an appropriate solvent, such as acetic acid. The resulting 7-bromo derivative is then reacted with ethanamine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound’s indole core and ethanamine side chain make it susceptible to oxidation under specific conditions. While direct experimental data from peer-reviewed studies is limited, analogous tryptamine derivatives suggest potential oxidation pathways:

-

Oxidizing Agents : Common agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media may oxidize the ethylamine side chain to form corresponding carboxylic acid derivatives.

-

Products : Oxidation could yield 7-bromoindole-3-carboxylic acid or its derivatives, depending on reaction conditions .

Reduction Reactions

The bromine substituent and amine group can undergo reduction:

-

Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) may reduce the bromine atom to hydrogen, forming 2-(1H-indol-3-yl)ethanamine hydrochloride.

-

Lithium Aluminum Hydride (LiAlH₄) : Could reduce the amine to a secondary or tertiary amine under anhydrous conditions .

Substitution Reactions

The bromine atom at the 7-position is a key site for nucleophilic substitution (SNAr) due to its electron-withdrawing nature:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium methoxide | Polar aprotic solvent (DMF) | 7-Methoxyindole ethanamine derivative |

| Ammonia | High temperature/pressure | 7-Aminoindole ethanamine derivative |

| Grignard reagents | Dry ether | Alkylated indole derivatives |

These reactions are critical for synthesizing analogs with modified biological or chemical properties .

Coupling Reactions

The indole ring’s C-2 and C-5 positions are reactive in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids could replace the bromine atom with aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination : Forms C–N bonds with amines, enabling diversification of the indole scaffold .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride serves as a building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it valuable for developing new compounds.

| Reaction Type | Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Indole-3-carboxylic acid derivatives |

| Reduction | Lithium aluminum hydride | 2-(1H-indol-3-yl)ethanamine |

| Substitution | Sodium hydroxide | Various substituted indole derivatives |

Biology

This compound is studied for its potential role in modulating biological pathways involving indole derivatives. Research has indicated that it may exhibit anticancer , antimicrobial , and neuropharmacological effects , making it a candidate for further exploration in therapeutic applications.

Case Study: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer cells, with IC50 values indicating effective inhibition of cell proliferation.

Medicine

The compound is being investigated for its potential therapeutic effects, particularly as a precursor in synthesizing pharmacologically active compounds. Its ability to interact with specific molecular targets suggests it may have applications in drug development.

| Application Area | Potential Uses |

|---|---|

| Anticancer | Development of new anticancer agents |

| Antimicrobial | Exploration as an antimicrobial agent |

| Neuropharmacology | Investigation into neurological disorders |

Wirkmechanismus

The mechanism of action of 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(7-Bromo-5-chloro-1H-indol-3-yl)ethanamine hydrochloride

- 2-(5,7-Dibromo-1H-indol-3-yl)ethanamine hydrochloride

- 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Uniqueness

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride, also known as 7-Bromotryptamine hydrochloride, is a compound that belongs to the indole family of organic compounds. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine and industry.

- Molecular Formula : C10H12BrClN2

- Molar Mass : 275.573 g/mol

- CAS Number : 156941-60-5

- Physical State : White to off-white crystalline solid

Synthesis

The synthesis of this compound typically involves:

- Bromination : The bromination of indole derivatives using bromine in a solvent like acetic acid.

- Amination : The reaction of the resulting brominated indole with ethanamine.

- Formation of Hydrochloride Salt : Addition of hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding : This compound can bind to multiple receptors, influencing cellular signaling pathways and gene expression.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties:

- In Vitro Studies : The compound has shown antiproliferative effects against various cancer cell lines. For instance, it demonstrated a GI50 value in the nanomolar range against certain tumor cells, indicating potent activity compared to standard chemotherapeutics .

| Compound | GI50 (nM) | Cancer Cell Line |

|---|---|---|

| 2-(7-Bromo-1H-indol-3-yl)ethanamine HCl | 56 | A375 (melanoma) |

| Reference Compound | 25 | A375 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may influence neurotransmitter systems:

- Serotonergic Activity : As an indole derivative, it may interact with serotonin receptors, potentially affecting mood and behavior .

Case Studies and Research Findings

Numerous studies have explored the biological activities of related indole compounds. For example:

- Multi-Kinase Inhibitory Effects : Research on structurally similar compounds has revealed their ability to inhibit kinases involved in cancer progression, suggesting a similar potential for this compound .

- Toxicity Assessments : Preliminary toxicity studies indicate that while exhibiting biological activity, these compounds also maintain a favorable safety profile at therapeutic doses .

Eigenschaften

IUPAC Name |

2-(7-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGKXNLFBJRRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595698 | |

| Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156941-60-5 | |

| Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.